

Analytical methods for 6-Chloro-3-fluoro-2-methylpyridine characterization

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Compound of Interest

Compound Name: 6-Chloro-3-fluoro-2-methylpyridine

CAS No.: 884494-78-4

Cat. No.: B3024696

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Abstract

This technical guide outlines a multi-tiered analytical strategy for the characterization of **6-Chloro-3-fluoro-2-methylpyridine** (CAS 884494-78-4), a critical heterocyclic intermediate in agrochemical and pharmaceutical synthesis.^[1] Due to the presence of multiple halogen substituents and a basic nitrogen center, this molecule presents specific challenges regarding regioisomer identification and chromatographic peak shape. This protocol integrates GC-MS for volatile impurity profiling, RP-HPLC for quantitative purity assessment, and 1D/2D NMR for definitive structural elucidation, specifically leveraging

F-

H coupling constants to verify regiochemistry.^[1]

Physicochemical Profiling

Understanding the fundamental properties of the analyte is the first step in method selection. The lipophilicity (LogP) and basicity (pKa) dictate the choice of chromatographic mobile phases.

Property	Value / Characteristic	Analytical Implication
Molecular Formula	C	Monoisotopic Mass: ~145.01 Da
	H	
	ClFN	
Molecular Weight	145.56 g/mol	Detectable by low-range MS (Single Quad).[1]
Boiling Point	~180–200 °C (Predicted)	Suitable for Gas Chromatography (GC).[1]
LogP	~2.3	Retains well on C18 RP-HPLC columns.[1]
pKa (Pyridine N)	~2.0–3.0 (Estimated)	Reduced basicity due to electron-withdrawing halogens; requires acidic mobile phase to suppress ionization/tailing.[1]
Appearance	Low-melting solid or liquid	Handling requires standard organic safety protocols.[1]

Chromatographic Separation Strategies

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Primary purity assessment and identification of volatile synthetic byproducts (e.g., non-fluorinated analogs).[1]

- Rationale: As a small, halogenated aromatic, the analyte is thermally stable and volatile. GC offers superior resolution for structural isomers compared to LC.[1]
- Column Selection: A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5) is ideal.[1] The low polarity prevents peak tailing often seen with pyridines on polar phases.[1]
- Mass Spectral Logic:

- Molecular Ion: Look for

145.^[1]^[2]^[3]

- Isotope Pattern: The presence of one Chlorine atom dictates a characteristic 3:1 intensity ratio between the

(

Cl) and

(

Cl) peaks.

- Fragmentation: Loss of Cl () is a common fragmentation pathway.^[1]

GC-MS Method Parameters:

- Inlet: Split mode (50:1) @ 250°C to prevent detector saturation.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).^[1]^[3]
- Oven Program: 60°C (hold 1 min)
20°C/min
280°C (hold 3 min).
- Detection: EI Source (70 eV), Scan range 35–300 amu.^[1]

B. High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantitative assay (>98% purity target) and detection of non-volatile degradation products (e.g., N-oxides or hydrolysis products).^[1]

- The "Tailing" Challenge: Pyridines possess a lone pair of electrons on the nitrogen, which can interact with residual silanols on silica-based columns, causing severe peak tailing.

- Solution: Use a "base-deactivated" column (End-capped C18) and a low pH mobile phase.[1] Acidification (TFA or Formic Acid) protonates the pyridine nitrogen, preventing silanol interaction.[1]

HPLC Method Protocol:

- Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μm .[1]
- Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]
- Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV @ 254 nm (aromatic transition).[1]
- Flow Rate: 1.0 mL/min.[1][3][4][5]

Structural Elucidation: The NMR "Gold Standard"

While MS confirms mass, it cannot easily distinguish between regioisomers (e.g., 2-chloro-3-fluoro vs 2-chloro-5-fluoro).[1] NMR is the definitive tool here, relying on Spin-Spin Coupling (-coupling).[1]

Mechanism of Identification

The structure has two aromatic protons: H4 and H5.

- H4 is ortho to the Fluorine at C3.[1]
- H5 is meta to the Fluorine at C3.[1]

Key Diagnostic Feature:

F-

H Coupling.[1][6]

- (Ortho coupling): Typically 8.0 – 10.0 Hz.[\[1\]](#)
- (Meta coupling): Typically 1.0 – 3.0 Hz.[\[1\]](#)

If the Fluorine were at position 5 (an isomer), the coupling constants to the remaining protons would change significantly.

NMR Protocol (400 MHz minimum):

- Solvent: CDCl₃

or DMSO-

[. \[1\]](#)

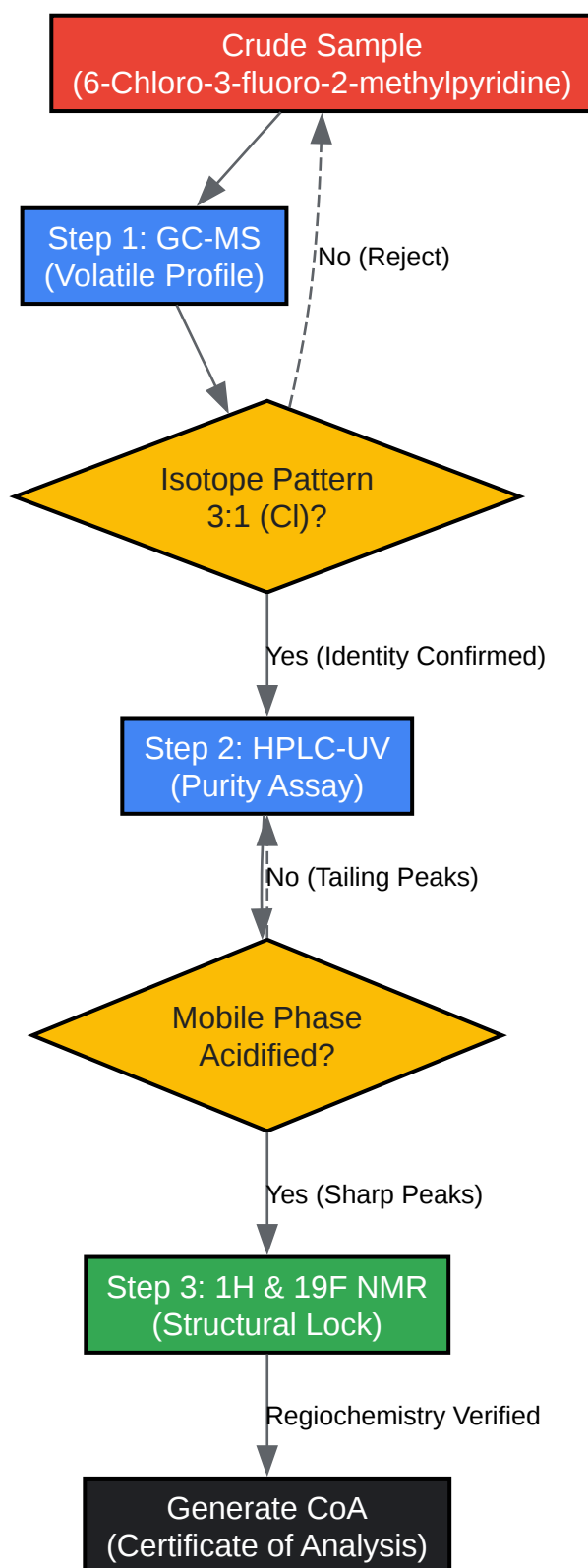
- H NMR: Look for two distinct aromatic signals. The signal for H4 will appear as a doublet of doublets (dd) (coupled to H5 and large coupling to F3).
- F NMR: Run non-decoupled to observe the splitting pattern, confirming the number of proton neighbors.

Visualization of Analytical Workflows

Figure 1: Integrated Characterization Workflow

This diagram illustrates the sequential logic from crude sample to certified reference material.

[\[1\]](#)



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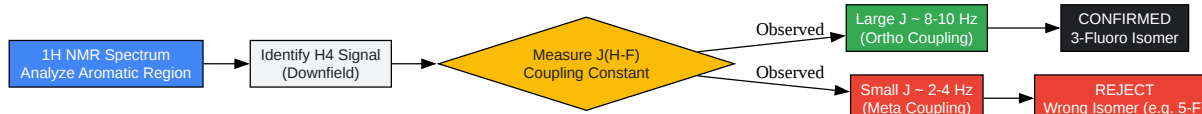
Caption: Figure 1. Sequential analytical workflow ensuring identity (GC-MS), purity (HPLC), and structural certainty (NMR).

Figure 2: NMR Regiochemistry Logic Tree

This diagram details how to interpret the

F-

H coupling to confirm the specific isomer.



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Caption: Figure 2. Decision tree for distinguishing 3-fluoro regioisomers based on scalar coupling magnitude.

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